molecular formula C21H26N2O5S2 B13419581 10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide

10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide

Cat. No.: B13419581
M. Wt: 450.6 g/mol
InChI Key: DOIVVKXJNYJUSK-UHFFFAOYSA-N
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Description

10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide is a complex phenothiazine derivative characterized by a sulfonyl (-SO₂) group at the 2-position of the phenothiazine core and a piperidinium N-oxide moiety linked via an ethyl chain at the 10-position. The 5,5-dioxide designation indicates that the sulfur atom in the phenothiazine ring and an additional oxygen atom (likely in the piperidinium system) are fully oxidized.

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

10-[2-(1-methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide

InChI

InChI=1S/C21H26N2O5S2/c1-23(24)14-6-5-7-16(23)12-13-22-18-8-3-4-9-20(18)30(27,28)21-11-10-17(15-19(21)22)29(2,25)26/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3

InChI Key

DOIVVKXJNYJUSK-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)S(=O)(=O)C)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide involves multiple steps, including the formation of the phenothiazine core, sulfonylation, and the introduction of the piperidin-1-ium group. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The structural analogs of this compound are primarily phenothiazine derivatives with variations in substituents, oxidation states, and side chains. Key comparisons are drawn from impurities and reference standards listed in pharmaceutical guidelines () and structural analysis principles derived from crystallography tools (e.g., SHELX , WinGX ).

Structural and Functional Group Analysis

a. Mesoridazine 5-Sulfoxide (Impurity D(EP))

  • CAS : 53926-89-9
  • Structure: Contains a methylsulfinyl (-SO-) group at the 2-position and a piperidine ring (non-oxidized) at the 10-position.
  • Additionally, the piperidinium N-oxide in the target introduces a permanent positive charge, which may improve aqueous solubility compared to Mesoridazine 5-Sulfoxide’s neutral piperidine .

b. Northioridazine Hydrochloride (Impurity F(EP))

  • CAS : 13002-81-8
  • Structure: Lacks both the N-oxide and sulfonyl groups. Instead, it has a methylthio (-SMe) group and a non-oxidized piperidine ring.
  • Comparison: The absence of oxidation in Northioridazine’s sulfur and nitrogen atoms reduces its polarity, likely increasing lipid solubility and membrane permeability. The target compound’s sulfonyl and N-oxide groups may render it more resistant to metabolic degradation but less bioavailable .

c. 2-Methylthiophenothiazine

  • CAS : 7643-08-5
  • Comparison : The target compound’s ethyl-piperidinium N-oxide side chain introduces steric bulk and ionic character, which could hinder passive diffusion across biological membranes but enhance binding to charged targets (e.g., receptors or enzymes) .
Data Table: Key Comparative Properties
Compound Name (CAS) Substituents (Position) Oxidation State Charge at Physiological pH Key Functional Implications
Target Compound -SO₂ (2), Piperidinium N-oxide (10) S⁶+, N⁺-O⁻ Positive High polarity, low bioavailability
Mesoridazine 5-Sulfoxide (53926-89-9) -SO (2), Piperidine (10) S⁴+ Neutral Moderate solubility, metabolic intermediate
Northioridazine HCl (13002-81-8) -SMe (2), Piperidine (10) S⁻² Positive (HCl salt) High lipophilicity, rapid metabolism
2-Methylthiophenothiazine (7643-08-5) -SMe (2) S⁻² Neutral Base structure for derivatization
Research Findings and Implications
  • Metabolic Stability : The sulfonyl and N-oxide groups in the target compound are less prone to Phase I oxidation, suggesting slower hepatic clearance compared to thio or sulfoxide analogs .
  • Crystallographic Characterization : Tools like SHELXL and WinGX are critical for resolving the complex stereochemistry of such compounds, particularly the chiral centers in the piperidinium side chain.

Biological Activity

10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide, also known as thioridazine N-oxide, is a compound within the phenothiazine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The compound's molecular formula is C21H26N2O5S2C_{21}H_{26}N_{2}O_{5}S_{2}, with a molecular weight of 450.6 g/mol. It is characterized by a complex structure that includes a phenothiazine core modified by sulfonyl and piperidine moieties.

PropertyValue
Molecular FormulaC21H26N2O5S2C_{21}H_{26}N_{2}O_{5}S_{2}
Molecular Weight450.6 g/mol
CAS Number53926-90-2

Biological Activity Overview

Research indicates that thioridazine N-oxide exhibits a range of biological activities, particularly in antimicrobial and antipsychotic applications. Its mechanism of action is primarily associated with its interaction with neurotransmitter systems and microbial targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thioridazine N-oxide against various pathogens. For instance, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Candida albicansModerate activity
Micrococcus luteusSelective action

The compound's biological activity is attributed to its ability to interact with bacterial DNA gyrase and other critical enzymes involved in bacterial replication. Molecular docking studies suggest that thioridazine N-oxide forms multiple hydrogen bonds with key residues in the active site of DNA gyrase, which is essential for its antibacterial effectiveness.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated various derivatives of phenothiazine, including thioridazine N-oxide, for their antimicrobial properties. The results indicated that this compound has a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines (HaCat and Balb/c 3T3) revealed that thioridazine N-oxide exhibited moderate cytotoxic effects, suggesting its potential use in targeted therapies where selective toxicity is desired .
  • Neuropharmacological Effects : As a derivative of thioridazine, known for its antipsychotic properties, thioridazine N-oxide may influence dopaminergic pathways. Studies have indicated that it could modulate neurotransmitter release and receptor activity, contributing to its therapeutic effects in psychiatric disorders .

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